molecular formula C17H17ClN2O5S B3621577 isopropyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

isopropyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

Cat. No.: B3621577
M. Wt: 396.8 g/mol
InChI Key: XGMWNBWHHCEOEQ-UHFFFAOYSA-N
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Description

The compound is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom. The compound has several functional groups, including an isopropyl group, a nitro group, a chloro group, and an amide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the isopropyl group, and the formation of the amide bond . The nitro group and the chloro group could be introduced through electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The thiophene ring would contribute to the aromaticity of the compound. The nitro group is a strong electron-withdrawing group, which would affect the reactivity of the compound .


Chemical Reactions Analysis

The compound could undergo a variety of reactions depending on the conditions. For example, the nitro group could be reduced to an amino group, or the amide group could be hydrolyzed to form a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it could interact with biological targets in the body. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. For example, many nitro compounds are explosive, so this compound could potentially be hazardous .

Properties

IUPAC Name

propan-2-yl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-8(2)25-17(22)14-9(3)10(4)26-16(14)19-15(21)12-6-5-11(18)7-13(12)20(23)24/h5-8H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMWNBWHHCEOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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isopropyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 2
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isopropyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
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isopropyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 4
isopropyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 5
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isopropyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 6
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isopropyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

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